ethyl 5-(2-hydroxy-3-((2-hydroxyethyl)amino)propoxy)-1,2-dimethyl-1H-indole-3-carboxylate oxalate
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Description
Ethyl 5-(2-hydroxy-3-((2-hydroxyethyl)amino)propoxy)-1,2-dimethyl-1H-indole-3-carboxylate oxalate is a useful research compound. Its molecular formula is C20H28N2O9 and its molecular weight is 440.449. The purity is usually 95%.
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Scientific Research Applications
Inhibition of 5-Lipoxygenase Activity
The compound has been explored for its role in the pharmacological suppression of leukotriene biosynthesis by inhibiting 5-lipoxygenase (5-LO) activity. This enzyme is crucial in the inflammatory and allergic disorders' pathway. Structural optimization of similar compounds has led to the development of novel benzo[g]indole-3-carboxylates, which exhibit potent 5-LO inhibitory activity. These compounds have shown significant efficacy in reducing the severity of pleurisy in biological models, suggesting a potential application as anti-inflammatory therapeutics (Karg et al., 2009).
Antiviral Activity
Research has also been conducted on the antiviral properties of similar indole derivatives. Some of these compounds have displayed significant activity against various viruses, including the A/Aichi/2/69(H3N2) influenza virus. The effectiveness of these drugs in suppressing viral replication in vitro and in animal models suggests potential for the development of new antiviral medications (Иващенко et al., 2015).
Catalyst in Polymer Chemistry
The compound's derivatives have been used in polymer chemistry, such as in the enzymatically catalyzed oxidative polymerization of para-functionalized phenol derivatives. This application highlights its role in facilitating the development of novel polymeric materials with potential uses in various industrial applications (Pang et al., 2003).
Oxygen Reduction Catalyst
Indole derivatives have been investigated for their application in enhancing oxygen reduction reactions (ORR) in fuel cells. Specifically, compounds related to the one have been covalently bonded with metal complexes to create efficient ORR catalysts. These studies demonstrate the potential of indole derivatives in developing non-precious metal catalysts for fuel cell applications (Yu et al., 2014).
Anticancer Research
Derivatives of this compound have been synthesized and tested for their antitumor activity, with some showing promising results against various cancer cell lines. These findings suggest potential applications in the development of new anticancer agents (Xiong et al., 2009).
Properties
IUPAC Name |
ethyl 5-[2-hydroxy-3-(2-hydroxyethylamino)propoxy]-1,2-dimethylindole-3-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5.C2H2O4/c1-4-24-18(23)17-12(2)20(3)16-6-5-14(9-15(16)17)25-11-13(22)10-19-7-8-21;3-1(4)2(5)6/h5-6,9,13,19,21-22H,4,7-8,10-11H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRXFIZDIMXGQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNCCO)O)C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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